

Step-by-step synthesis of 3-Morpholin-4-ylaniline.

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Compound of Interest

Compound Name: 3-Morpholin-4-ylaniline

Cat. No.: B065803

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Application Note & Protocol Guide

Topic: A Comprehensive Guide to the Synthesis of **3-Morpholin-4-ylaniline**: Protocols and Mechanistic Insights

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Morpholin-4-ylaniline is a valuable substituted aniline that serves as a crucial building block in medicinal chemistry and materials science. Its structure is frequently incorporated into pharmacologically active molecules, including kinase inhibitors and other therapeutic agents.[\[1\]](#) [\[2\]](#) This guide provides a detailed, step-by-step protocol for the synthesis of **3-Morpholin-4-ylaniline**, targeting researchers and drug development professionals. We will explore two primary, robust synthetic routes: a classical two-step approach involving Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction, and a modern, one-step palladium-catalyzed Buchwald-Hartwig amination. This document emphasizes the underlying chemical principles, explains the rationale behind procedural choices, and provides comprehensive protocols to ensure reproducible and efficient synthesis.

Compound Profile and Safety Precautions

A thorough understanding of the physical, chemical, and safety properties of the target compound is paramount before commencing any synthetic work.

Chemical and Physical Properties

The key properties of **3-Morpholin-4-ylaniline** are summarized in the table below.

Property	Value	Source
IUPAC Name	3-morpholin-4-ylaniline	[3]
Molecular Formula	C ₁₀ H ₁₄ N ₂ O	[3][4]
Molecular Weight	178.23 g/mol	[3][4]
Appearance	Solid / Crystalline Powder	[4]
CAS Number	159724-40-0	[3]

Safety and Handling

3-Morpholin-4-ylaniline is classified as a hazardous substance and must be handled with appropriate care in a well-ventilated chemical fume hood.[5]

- Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[3][5] Causes skin and serious eye irritation.[3][5] May cause respiratory irritation.[6]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[6] For handling powders, a respirator may be necessary.
- Handling: Avoid creating dust. Keep away from incompatible materials. Wash hands thoroughly after handling.[6]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Overview of Synthetic Strategies

The synthesis of **3-Morpholin-4-ylaniline** is primarily achieved by forming the C-N bond between the morpholine ring and the aniline backbone. Two highly effective and widely adopted strategies are presented here.

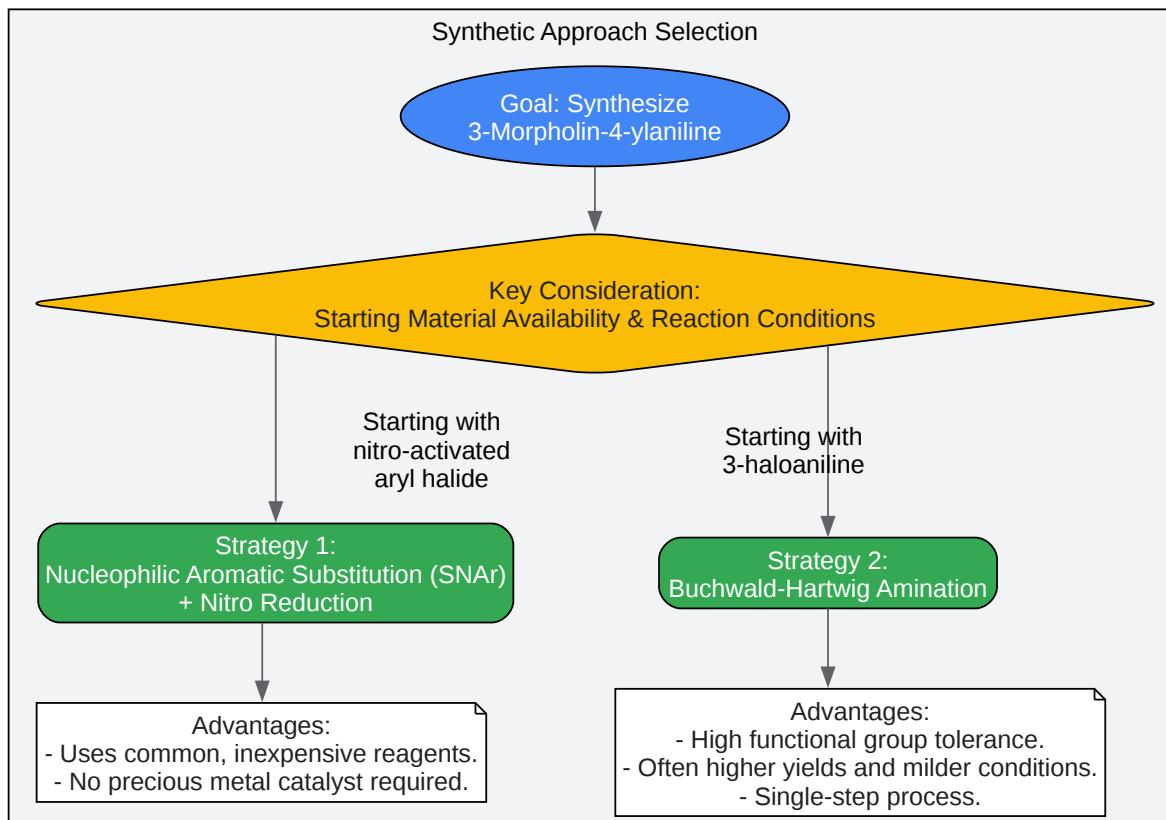
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Diagram 1: Decision workflow for selecting a synthetic strategy.

- Nucleophilic Aromatic Substitution (SNAr) followed by Reduction: This classic two-step method relies on an electron-deficient aromatic ring to facilitate the attack of the morpholine nucleophile.^[7] An aryl halide bearing a strong electron-withdrawing group, such as a nitro group (-NO₂), is required. The subsequent reduction of the nitro group yields the desired aniline.

- Buchwald-Hartwig Amination: This is a powerful, modern, palladium-catalyzed cross-coupling reaction that directly forms the C-N bond between an aryl halide (or pseudohalide) and an amine.[8][9] This method often provides high yields under relatively mild conditions and exhibits broad functional group tolerance.[10]

Protocol 1: Synthesis via SNA_r and Reduction

This protocol is divided into two main steps: the initial SNA_r reaction to form 4-(3-nitrophenyl)morpholine, followed by the reduction of the nitro intermediate.

Reaction Scheme

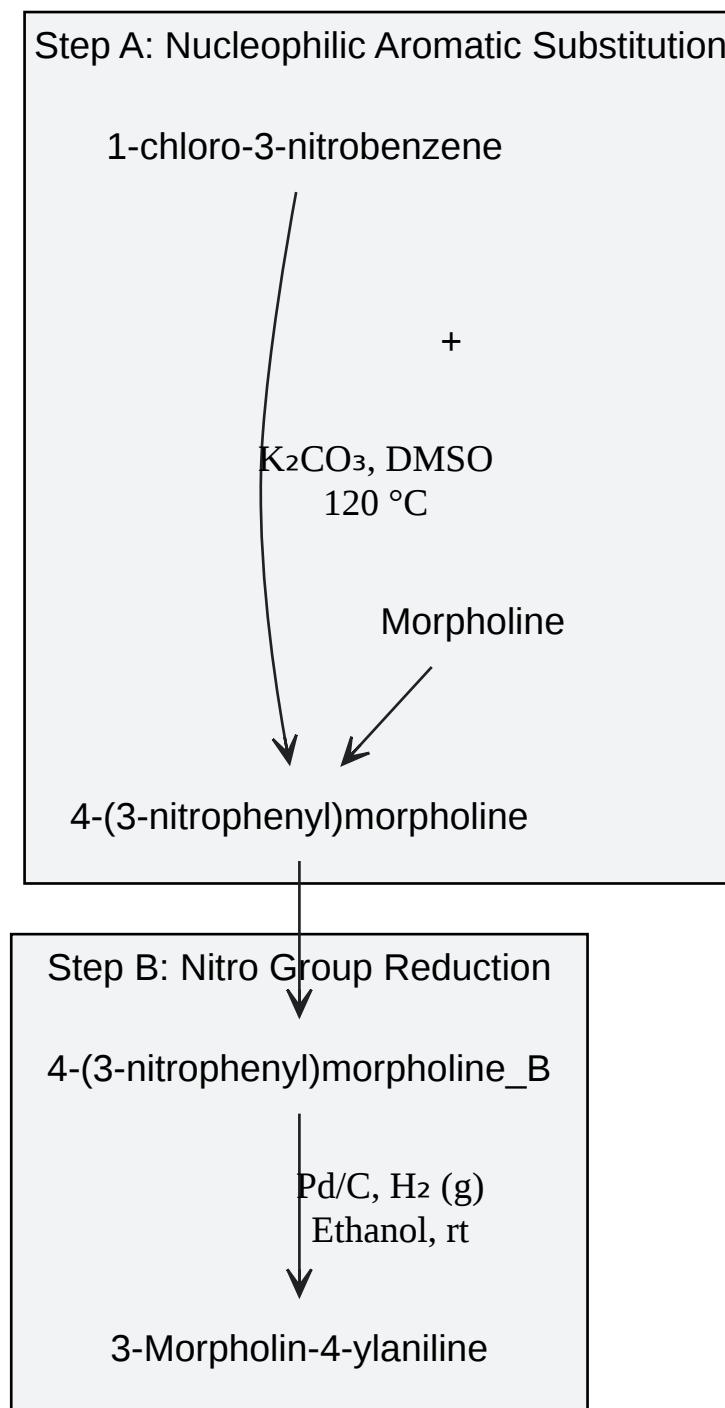
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Diagram 2: Two-step synthesis of **3-Morpholin-4-ylaniline** via SNAr and reduction.

Materials and Equipment

Reagents & Solvents	Equipment
1-Chloro-3-nitrobenzene	Round-bottom flasks (various sizes)
Morpholine	Magnetic stirrer with heating mantle
Potassium Carbonate (K_2CO_3), anhydrous	Condenser
Dimethyl sulfoxide (DMSO)	Thermometer / Temperature controller
Palladium on Carbon (10% Pd/C)	Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or Hydrogen balloon setup
Ethanol (EtOH)	Filtration apparatus (Büchner funnel)
Ethyl Acetate (EtOAc)	Celite® or similar filter aid
Hexane	Rotary evaporator
Deionized Water	Standard laboratory glassware
Brine (saturated NaCl solution)	

Step-by-Step Procedure

Step A: Synthesis of 4-(3-Nitrophenyl)morpholine

- Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 1-chloro-3-nitrobenzene (10.0 g, 63.5 mmol, 1.0 equiv).
- Reagent Addition: Add anhydrous potassium carbonate (17.5 g, 126.9 mmol, 2.0 equiv) and dimethyl sulfoxide (DMSO, 100 mL).
- Nucleophile Addition: Add morpholine (8.3 mL, 95.2 mmol, 1.5 equiv) to the stirring suspension.
 - Expert Insight: A slight excess of morpholine ensures the complete consumption of the starting aryl halide. K_2CO_3 acts as a base to neutralize the HCl formed in situ, driving the reaction forward. DMSO is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the cation of the base while leaving the anion reactive.

- Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the dark solution into a beaker containing 500 mL of cold deionized water. A precipitate should form.
- Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 100 mL) to remove DMSO and inorganic salts.
- Drying: Dry the collected solid in a vacuum oven at 50 °C to yield crude 4-(3-nitrophenyl)morpholine as a yellow-brown solid. This material is often pure enough for the next step.

Step B: Reduction to **3-Morpholin-4-ylaniline**

- Setup: To a 500 mL flask, add the crude 4-(3-nitrophenyl)morpholine (12.0 g, 57.6 mmol) and ethanol (200 mL).
- Catalyst Addition: Carefully add 10% Palladium on carbon (approx. 600 mg, 5% w/w) under a nitrogen or argon atmosphere.
 - Expert Insight:Pd/C is a highly efficient catalyst for the hydrogenation of nitro groups.[11] It should be handled with care as it can be pyrophoric, especially when dry and exposed to air or solvents.
- Hydrogenation: Seal the flask, evacuate, and backfill with hydrogen gas (using a balloon or connecting to a hydrogenation apparatus). Stir the suspension vigorously under a positive pressure of hydrogen (1 atm) at room temperature.
- Monitoring: The reaction is typically complete within 3-5 hours. Monitor by TLC, observing the disappearance of the starting material and the appearance of the aniline product (which can be visualized with a UV lamp).
- Filtration: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad

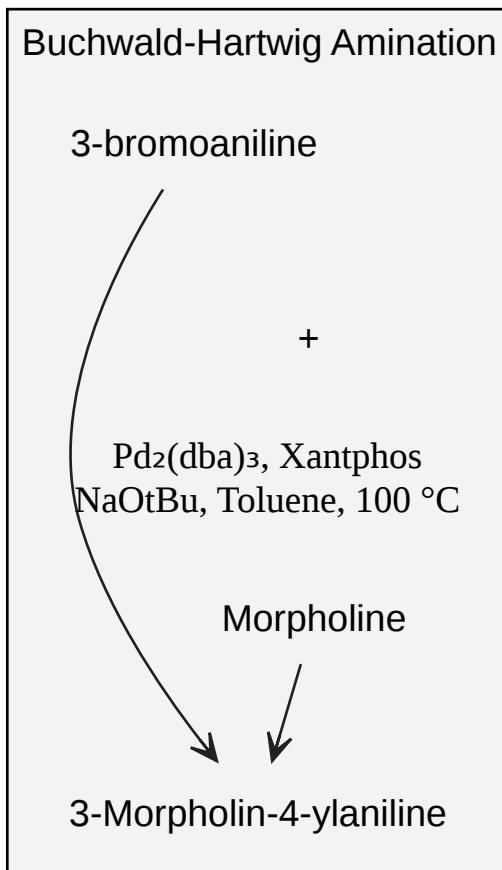
with additional ethanol (2 x 50 mL).

- Safety Note: The Celite pad with the catalyst should not be allowed to dry completely in the air. It should be quenched carefully with water before disposal.
- Purification: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexane to afford **3-Morpholin-4-ylaniline** as a crystalline solid.[11]

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol describes a one-step synthesis from 3-bromoaniline and morpholine using a palladium catalyst system.

Reaction Scheme



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Diagram 3: One-step synthesis via Buchwald-Hartwig amination.

Materials and Equipment

Reagents & Solvents	Equipment
3-Bromoaniline	Schlenk flask or oven-dried round-bottom flask
Morpholine	Magnetic stirrer with heating mantle
Tris(dibenzylideneacetone)dipalladium(0) (Pd ₂ (dba) ₃)	Condenser
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)	Inert atmosphere setup (Schlenk line with Nitrogen/Argon)
Sodium tert-butoxide (NaOtBu)	Syringes for liquid transfer
Toluene, anhydrous	Filtration apparatus
Diethyl ether or Ethyl Acetate	Rotary evaporator
Saturated ammonium chloride (NH ₄ Cl) solution	Chromatographic column for purification
Deionized Water, Brine	Standard laboratory glassware

Step-by-Step Procedure

- Setup: In a glovebox or under a stream of argon, add sodium tert-butoxide (1.34 g, 14.0 mmol, 1.4 equiv) to an oven-dried Schlenk flask equipped with a stir bar.
- Catalyst Preparation: To the same flask, add Pd₂(dba)₃ (92 mg, 0.1 mmol, 1 mol%) and Xantphos (174 mg, 0.3 mmol, 3 mol%).
 - Expert Insight: The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. [9] Using an inert atmosphere is critical for catalytic activity. The ligand (Xantphos) is crucial; its wide bite angle facilitates the reductive elimination step, which is often rate-limiting.[8] NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine.

- Reagent Addition: Seal the flask, remove it from the glovebox (if used), and connect it to a Schlenk line. Add anhydrous toluene (50 mL) via cannula or syringe. Then, add 3-bromoaniline (1.09 mL, 10.0 mmol, 1.0 equiv) followed by morpholine (1.05 mL, 12.0 mmol, 1.2 equiv).
- Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 8-12 hours. Monitor the reaction by TLC or LC-MS.
- Quenching: After completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL).
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Washing: Combine the organic layers and wash with water (50 mL) and then brine (50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purification: The resulting crude oil or solid contains residual catalyst and ligand. Purify the material by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to yield pure **3-Morpholin-4-ylaniline**.

Summary and Comparison

Feature	Protocol 1: SNAr + Reduction	Protocol 2: Buchwald-Hartwig
Number of Steps	Two	One
Catalyst	Pd/C (stoichiometric in use, catalytic in principle)	Precious Metal: Palladium complex (catalytic)
Key Reagents	1-Chloro-3-nitrobenzene, Morpholine, H ₂	3-Bromoaniline, Morpholine, Phosphine Ligand
Reaction Conditions	High temperature (120 °C), then ambient temperature	Moderate temperature (100 °C), requires inert atmosphere
Advantages	Inexpensive reagents, no sensitive ligands	High yield, excellent functional group tolerance, faster
Disadvantages	Longer overall sequence, use of hazardous nitro intermediate	Expensive catalyst/ligand, requires strict inert conditions

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